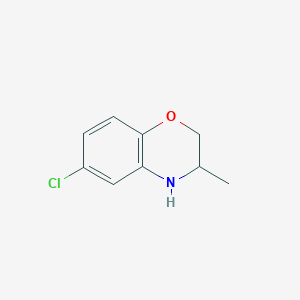![molecular formula C8H10BrNO4 B1359157 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione CAS No. 42014-52-8](/img/structure/B1359157.png)
1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione
Übersicht
Beschreibung
The compound "1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione" is a derivative of pyrrolidine dione, which is a core structure in various bioactive molecules and pharmaceuticals. The presence of a 4-bromobutanoyl group suggests potential reactivity for further chemical modifications, making it an interesting candidate for synthetic organic chemistry research.
Synthesis Analysis
The synthesis of pyrrolidine dione derivatives can be achieved through various methods. One such method is the PBr3-mediated [5 + 1] annulation of α-alkenoyl-α-carbamoyl ketene-S,S-acetals, which provides access to substituted pyridine-2,6(1H,3H)-diones under mild conditions . Although this method does not directly describe the synthesis of "1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione," it highlights the use of phosphorus bromide (PBr3) in the synthesis of brominated pyrrolidine dione derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine dione derivatives can be complex, and their characterization often requires advanced techniques. For instance, the compound "(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione" was fully characterized, suggesting that similar structural analysis could be applied to "1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione" .
Chemical Reactions Analysis
Brominated pyrrolidine dione derivatives can undergo various chemical reactions. For example, the [4+2]-cycloaddition of ketene containing both acyl and imidoyl groups to aldehyde has been used to synthesize related compounds, such as 1-p-bromophenyl-4-p-toluoyl-1,3-dihydro-5H-[1,3]oxazino[4,3-c][1,4]benzoxazine-3,5-dione . This indicates that "1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione" could potentially participate in similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical properties, such as solubility, of brominated pyrrolidine dione derivatives can be determined using methods like the shake-flask method. The solubility of these compounds in various solvents has been studied, and it has been found that solubility increases with temperature and varies significantly across different solvents . This information is crucial for understanding the behavior of "1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione" in different chemical environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione and its derivatives are significant in organic synthesis and medicinal chemistry. Their versatile chemical structure allows for various reactions, contributing to the synthesis of different organic compounds. For instance, one study describes the one-pot efficient synthesis of Nα-urethane-protected β- and γ-amino acids using a Lossen-type reaction involving pyrrolidine-2,5-dione derivatives, showcasing the utility of these compounds in synthesizing complex molecules with excellent yields and purity (Cal et al., 2012). Another study demonstrates the conversion of dihydroxypyrrolidine-2,5-dione to maleimide through Tosylation, providing insights into the properties of pyrrolidine-2,5-diones and maleimides, as well as related organic synthesis (Yan et al., 2018).
Material Sciences and Solubility Studies
1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione derivatives are explored in material sciences, especially in understanding solubility characteristics which are crucial for various applications. A study measured the solubilities of 1-(2-bromo-phenyl)-pyrrolidine-2,5-dione in various solvents, providing valuable data that can be used to predict the behavior of similar compounds in different environments (Li et al., 2019).
Pharmaceutical Research
In the pharmaceutical realm, derivatives of pyrrolidine-2,5-dione, akin to 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione, are examined for their potential medical applications. For example, certain pyrrolidine-2,5-dione derivatives show promise as anticonvulsants due to their in vitro brain GABA-transaminase activity, indicating potential therapeutic applications (Patel et al., 2013).
Computational Chemistry and Molecular Design
Computational studies on derivatives of pyrrolidine-2,5-dione provide insights into their electronic structure, vibrational spectra, and equilibrium geometry. Such studies are pivotal for understanding the molecular behavior and designing new compounds with desired properties. For instance, a computational perspective on the equilibrium geometry and electronic structure of antioxidant active Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione is provided, illustrating the compound's potential in antioxidant activity (Boobalan et al., 2014).
Zukünftige Richtungen
The future directions for “1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione” and other pyrrolidine derivatives could involve further exploration of their biological activities and potential applications in the treatment of various diseases . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4/c9-5-1-2-8(13)14-10-6(11)3-4-7(10)12/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGAKYYEPYSBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628557 | |
| Record name | 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |
CAS RN |
42014-52-8 | |
| Record name | Butanoic acid, 4-bromo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42014-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



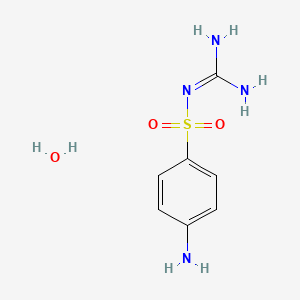
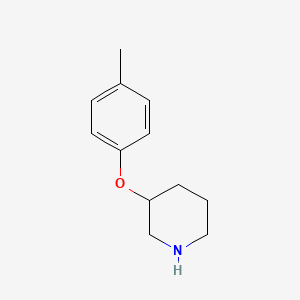

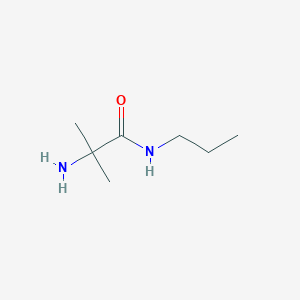
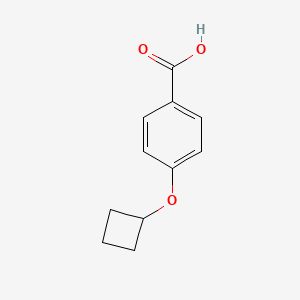

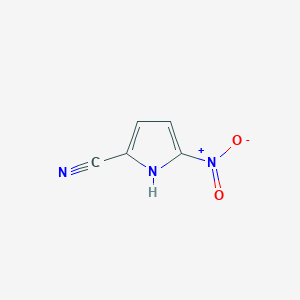
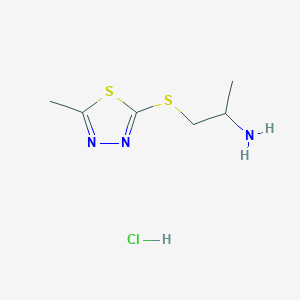
![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)
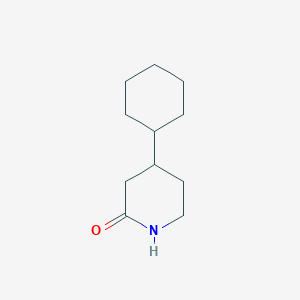
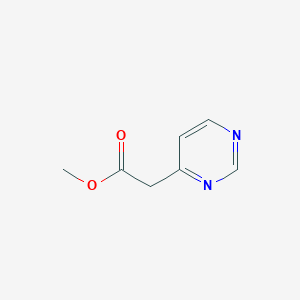
![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
